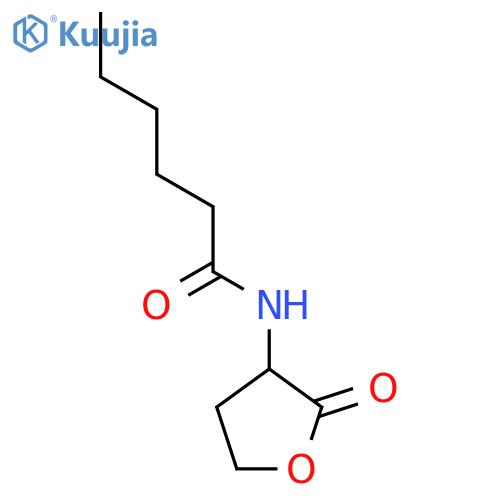Cas no 106983-28-2 (N-Hexanoyl-DL-homoserine lactone)

106983-28-2 structure
商品名:N-Hexanoyl-DL-homoserine lactone
CAS番号:106983-28-2
MF:C10H17NO3
メガワット:199.246883153915
MDL:MFCD12912260
CID:127412
PubChem ID:329748862
N-Hexanoyl-DL-homoserine lactone 化学的及び物理的性質
名前と識別子
-
- Hexanamide,N-(tetrahydro-2-oxo-3-furanyl)-
- N-(2-Oxotetrahydro-3-furanyl)hexanamide
- N-CAPROYL-L-HOMOSERINE LACTONE
- N-Hexanoyl-DL-homoserine lactone
- (+/-)-N-hexanoyl-homoserine lactone
- 1-hexanoyl-azepan-2-one
- 2H-Azepin-2-one, hexahydro-1-(1-oxohexyl)-
- 3-hexanoylamino-dihydro-furan-2-one
- CTK2G8813
- hexanoyl-homoserine lactone
- N-hexanoylhomoserine lactone
- SureCN7262535
- N-Caproyl-DL-homoserine lactone
- N-(2-oxotetrahydrofuran-3-yl)hexanaMide
- N-Hexanoyl-Dl-Homoserine Lactone(WXC03365)
- N-Hexanoyl-DL-homoserine lactone, >=97.0% (HPLC)
- CHEMBL277823
- C6-homoserine lactone
- MFCD01862908
- CHEBI:181568
- 106983-28-2
- EF8302BC-3B29-438B-9222-4F080871A48A
- CS-0038074
- AKOS027428816
- DTXSID701347943
- ZJFKKPDLNLCPNP-UHFFFAOYSA-N
- Homoserine lactone, N-hexanoyl-
- W12274
- SCHEMBL3755785
- N-hexanoyl-D,L-homoserine lactone
- AS-60395
- N-(2-oxooxolan-3-yl)hexanamide
- HY-W045071
- DA-56161
-
- MDL: MFCD12912260
- インチ: 1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
- InChIKey: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(CC1)NC(CCCCC)=O)=O
計算された属性
- せいみつぶんしりょう: 199.12091
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- PSA: 55.4
N-Hexanoyl-DL-homoserine lactone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- 福カードFコード:3-10
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S24/25
N-Hexanoyl-DL-homoserine lactone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0038074-1g |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 1g |
$612.0 | 2022-04-28 | |
| Chemenu | CM485243-1g |
N-(2-Oxotetrahydrofuran-3-yl)hexanamide |
106983-28-2 | 97% | 1g |
$592 | 2023-02-19 | |
| ChemScence | CS-0038074-250mg |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 250mg |
$306.0 | 2022-04-28 | |
| ChemScence | CS-0038074-100mg |
N-Hexanoyl-DL-homoserine lactone |
106983-28-2 | 98.68% | 100mg |
$183.0 | 2022-04-28 | |
| Aaron | AR009TYL-25mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 25mg |
$216.00 | 2023-12-16 | |
| abcr | AB471001-50mg |
N-Hexanoyl-DL-homoserine lactone, min. 97% (C6-DL-Hsl ); . |
106983-28-2 | 50mg |
€209.00 | 2025-02-18 | ||
| Aaron | AR009TYL-5mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 5mg |
$72.00 | 2025-02-10 | |
| 1PlusChem | 1P009TQ9-100mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | 98% | 100mg |
$625.00 | 2023-12-26 | |
| 1PlusChem | 1P009TQ9-5mg |
N-CAPROYL-L-HOMOSERINE LACTONE |
106983-28-2 | ≥98% | 5mg |
$84.00 | 2023-12-26 | |
| A2B Chem LLC | AE57633-10mg |
N-(2-Oxotetrahydrofuran-3-yl)hexanamide |
106983-28-2 | 95% | 10mg |
$56.00 | 2024-04-20 |
N-Hexanoyl-DL-homoserine lactone 関連文献
-
Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757
-
Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
-
Shivangi Sharma,Venkadesaperumal Gopu,Chandran Sivasankar,Prathapkumar Halady Shetty RSC Adv. 2019 9 28678
-
Jack A. Connolly,William R. Harcombe,Michael J. Smanski,Linda L. Kinkel,Eriko Takano,Rainer Breitling Nat. Prod. Rep. 2022 39 311
-
Daniel Wynn,Nilesh Raut,Smita Joel,Patrizia Pasini,Sapna K. Deo,Sylvia Daunert Analyst 2018 143 4774
106983-28-2 (N-Hexanoyl-DL-homoserine lactone) 関連製品
- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)
- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)
- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)
- 4931-66-2(Methyl L-pyroglutamate)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:106983-28-2)N-Hexanoyl-DL-homoserine lactone

清らかである:99%/99%
はかる:1g/250mg
価格 ($):544.0/202.0